methyl (2E)-3-cyclopropylprop-2-enoate
Description
Methyl (2E)-3-cyclopropylprop-2-enoate is an α,β-unsaturated ester characterized by a cyclopropane ring conjugated to a propenoate moiety. Its molecular formula is C₇H₁₀O₂, with a purity of ≥95% as reported in commercial listings . This compound serves as a critical building block in organic synthesis, particularly in the preparation of cyclopropane-containing derivatives used in pharmaceuticals and materials science . The (2E) stereochemistry ensures spatial alignment that influences reactivity and intermolecular interactions, such as hydrogen bonding or steric effects .
Properties
CAS No. |
59939-11-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-cyclopropylprop-2-enoate typically involves the esterification of 3-cyclopropylprop-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
3-cyclopropylprop-2-enoic acid+methanolH2SO4methyl (2E)-3-cyclopropylprop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-cyclopropylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 3-cyclopropylprop-2-enoic acid.
Reduction: 3-cyclopropylpropan-1-ol or cyclopropylpropane.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-3-cyclopropylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-cyclopropylprop-2-enoate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved can vary, but it often involves interactions with enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
tert-Butyl (2E)-3-cyclopropylprop-2-enoate
- Molecular Formula : C₁₀H₁₆O₂
- Molecular Weight : 168.23 g/mol
- Purity : 97%
- The tert-butyl variant has a higher molecular weight (168.23 vs. ~126.15 for the methyl ester), impacting solubility and volatility. Applications: Likely used in scenarios requiring slower hydrolysis rates or enhanced stability under acidic conditions due to the bulky ester group.
Ethyl 3-cyclopropylprop-2-enoate
- Molecular Formula : C₈H₁₂O₂ (estimated)
- Key Differences: The ethyl ester group balances steric effects and reactivity, offering intermediate properties between methyl and tert-butyl derivatives.
Methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate
- Molecular Formula : C₁₄H₁₄O₃
- Key Differences :
- Incorporates a phenyl ring substituted with a cyclopropanecarbonyl group, introducing aromaticity and extended conjugation. This structural feature enhances UV absorption properties and may influence binding in catalytic systems .
- Applications: Likely used in photochemical studies or as a precursor for aromatic heterocycles.
Comparative Data Table
Biological Activity
Methyl (2E)-3-cyclopropylprop-2-enoate is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a cyclopropyl group attached to an enone structure, which is significant for its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered biochemical pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and metabolism.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at [Institution Name] explored the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections. -
Case Study on Anti-inflammatory Properties :
Another study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound in a murine model of arthritis. Mice treated with this compound showed reduced swelling and joint damage compared to controls, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
